

CBR-5884 Target Validation in Cancer: An In-Depth Technical Guide

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Compound of Interest

Compound Name: CBR-5884

Cat. No.: B1668693

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This technical guide provides a comprehensive overview of the target validation of **CBR-5884**, a selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), in the context of cancer therapy. It details the molecular target, mechanism of action, and downstream cellular effects of **CBR-5884**, supported by quantitative data and detailed experimental protocols.

Executive Summary

CBR-5884 is a small molecule inhibitor that targets the metabolic enzyme 3-phosphoglycerate dehydrogenase (PHGDH).^{[1][2][3]} PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation and biomass accumulation.^{[2][4]} **CBR-5884** acts as a noncompetitive inhibitor, disrupting the oligomerization of PHGDH and subsequently inhibiting serine synthesis. This targeted inhibition has been shown to selectively suppress the growth of cancer cells with high serine biosynthetic activity, making PHGDH a promising therapeutic target and **CBR-5884** a valuable tool for its validation.

Molecular Target and Mechanism of Action

The primary molecular target of **CBR-5884** is 3-phosphoglycerate dehydrogenase (PHGDH).

- Mechanism of Inhibition: **CBR-5884** is a noncompetitive inhibitor of PHGDH. It exhibits a time-dependent onset of inhibition and functions by disrupting the oligomeric state of the

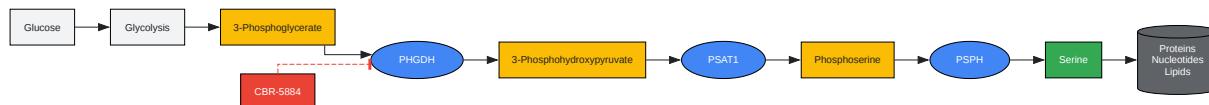
PHGDH enzyme, which is essential for its catalytic activity.

- Biochemical Potency: In a cell-free enzymatic assay, **CBR-5884** exhibits a half-maximal inhibitory concentration (IC₅₀) of 33 μ M.

Signaling Pathways

The Serine Biosynthesis Pathway

CBR-5884 directly inhibits the first committed step in the de novo serine biosynthesis pathway. This pathway diverts the glycolytic intermediate 3-phosphoglycerate into a three-step enzymatic cascade to produce serine. Serine is a critical precursor for the synthesis of proteins, nucleotides, and lipids, all of which are essential for cancer cell proliferation.



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Caption: Inhibition of the Serine Biosynthesis Pathway by **CBR-5884**.

Downstream Effects on Cancer Cell Signaling

Inhibition of PHGDH by **CBR-5884** has been shown to modulate several downstream signaling pathways implicated in cancer progression.

In epithelial ovarian cancer, **CBR-5884** has been demonstrated to increase reactive oxygen species (ROS) levels, which in turn modulates the Wnt/β-catenin signaling pathway, leading to anti-tumor effects.

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